

Technical Guide: Physicochemical Properties of 1-Methyl-1H-pyrazole-5-carbaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-methyl-1H-pyrazole-5-carbaldehyde

Cat. No.: B1310943

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-1H-pyrazole-5-carbaldehyde is a heterocyclic aldehyde of interest in medicinal chemistry and drug development due to the prevalence of the pyrazole scaffold in numerous pharmacologically active compounds. A thorough understanding of its physicochemical properties, particularly its solubility in organic solvents, is crucial for its application in synthesis, formulation, and biological screening. This technical guide provides a summary of available data on the physical properties of **1-methyl-1H-pyrazole-5-carbaldehyde**, along with generalized experimental protocols for solubility determination and a common synthetic route.

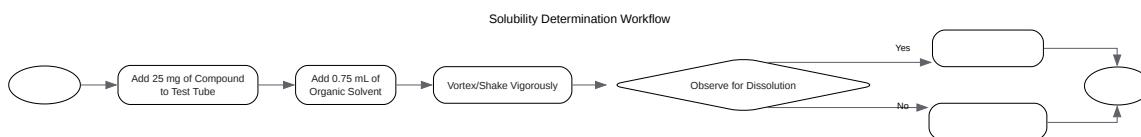
Physicochemical Properties

While specific quantitative solubility data for **1-methyl-1H-pyrazole-5-carbaldehyde** in various organic solvents is not extensively documented in publicly available literature, its physical properties provide insights into its expected solubility behavior.

Property	Value	Reference
Molecular Formula	C ₅ H ₆ N ₂ O	[1]
Molecular Weight	110.11 g/mol	[1]
Appearance	Liquid	
Density	1.118 g/mL at 25 °C	
Refractive Index	n _{20/D} 1.521	
Flash Point	66.6 °C (151.9 °F)	
CAS Number	27258-33-9	[1]

Based on its molecular structure, which includes a polar aldehyde group and a heterocyclic pyrazole ring, **1-methyl-1H-pyrazole-5-carbaldehyde** is expected to be more soluble in polar organic solvents compared to nonpolar ones. Generally, pyrazole and its derivatives exhibit good solubility in alcohols, such as ethanol and methanol, and other polar solvents.[\[2\]](#)

Experimental Protocol: Determination of Qualitative Solubility


The following is a general procedure for determining the qualitative solubility of an organic compound like **1-methyl-1H-pyrazole-5-carbaldehyde** in various organic solvents.[\[3\]](#)[\[4\]](#)[\[5\]](#)

Materials:

- **1-Methyl-1H-pyrazole-5-carbaldehyde**
- A selection of organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)
- Small test tubes or vials
- Vortex mixer
- Graduated pipettes or micropipettes

Procedure:

- Add approximately 25 mg of **1-methyl-1H-pyrazole-5-carbaldehyde** to a clean, dry test tube.
- Add 0.75 mL of the selected organic solvent to the test tube in small portions.
- After each addition, vigorously shake or vortex the mixture for at least 30 seconds.
- Observe the mixture to see if the compound has completely dissolved.
- If the compound dissolves completely, it is considered "soluble" in that solvent at the tested concentration.
- If the compound does not dissolve, the mixture can be gently warmed to assess the effect of temperature on solubility.
- Record the observations for each solvent tested.

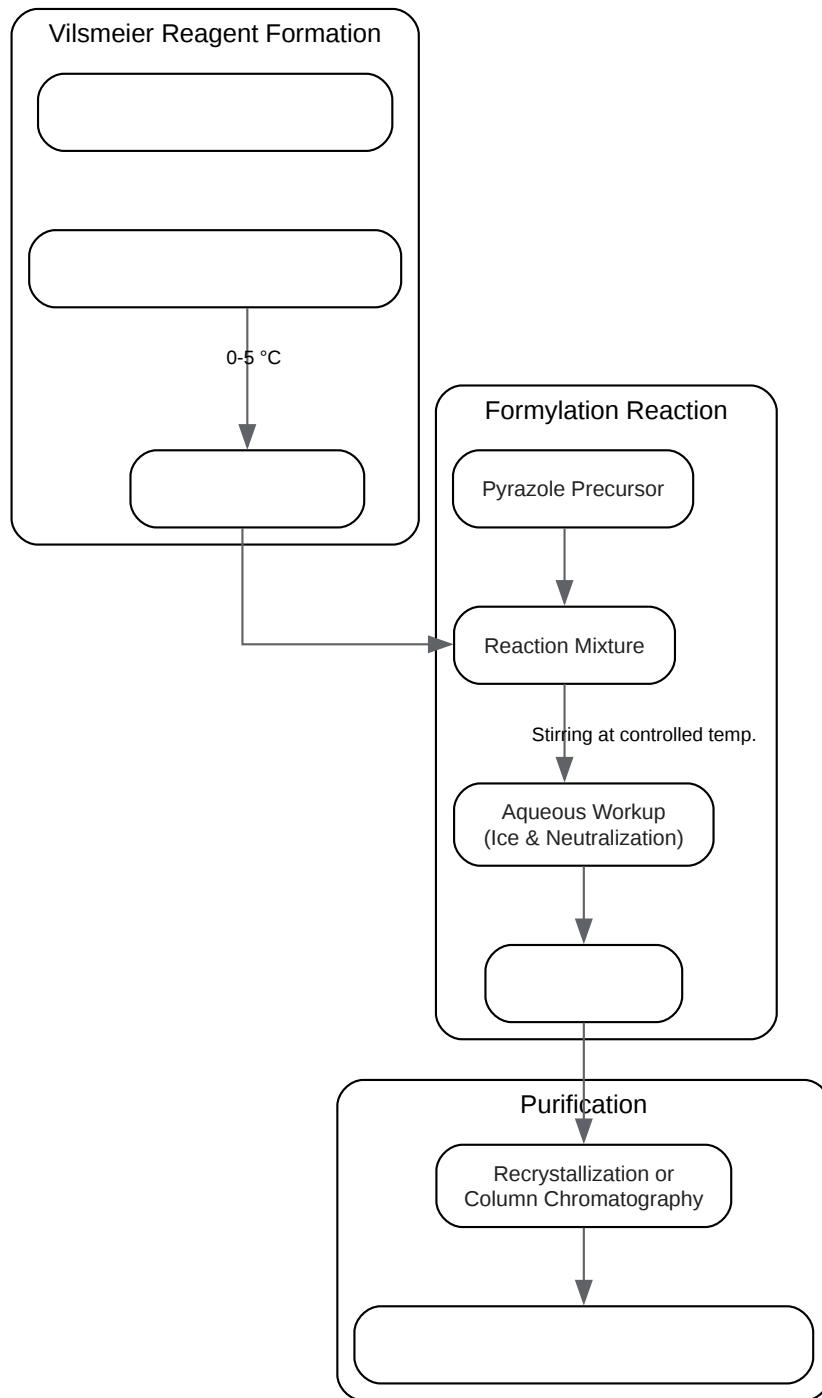
[Click to download full resolution via product page](#)

A simplified workflow for determining qualitative solubility.

Experimental Protocol: Synthesis via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich heterocyclic compounds, including pyrazoles, to produce their corresponding carbaldehydes.^[6] ^[7]^[8]^[9]^[10]^[11]^[12]^[13] The following is a generalized procedure.

Materials:


- A suitable pyrazole precursor (e.g., 1-methylpyrazole)
- Phosphorus oxychloride (POCl_3)
- N,N-Dimethylformamide (DMF)
- An appropriate solvent (often DMF itself or a chlorinated solvent)
- Ice bath
- Stirring apparatus
- Standard glassware for organic synthesis

Procedure:

- In a round-bottom flask equipped with a stirrer and under an inert atmosphere, cool the solvent (e.g., DMF) in an ice bath.
- Slowly add phosphorus oxychloride (POCl_3) to the cooled DMF while stirring to form the Vilsmeier reagent. The temperature should be maintained at 0-5 °C during this addition.
- After the formation of the Vilsmeier reagent, add the pyrazole precursor to the reaction mixture.
- Allow the reaction to stir at a controlled temperature (this can range from room temperature to elevated temperatures, depending on the substrate) for a period of time (typically several hours) until the reaction is complete, as monitored by a suitable technique like Thin Layer Chromatography (TLC).
- Upon completion, carefully quench the reaction by pouring it onto crushed ice.

- Neutralize the mixture with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution).
- The crude product can then be isolated by filtration if it precipitates, or by extraction with an organic solvent.
- Purify the crude product using standard techniques such as recrystallization or column chromatography to obtain the desired **1-methyl-1H-pyrazole-5-carbaldehyde**.

Generalized Vilsmeier-Haack Synthesis Workflow

[Click to download full resolution via product page](#)

A generalized workflow for the synthesis of pyrazole carbaldehydes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. watson-int.com [watson-int.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. researchgate.net [researchgate.net]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. scribd.com [scribd.com]
- 6. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. [PDF] Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions | Semantic Scholar [semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. ijpcbs.com [ijpcbs.com]
- 11. Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
- 13. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of 1-Methyl-1H-pyrazole-5-carbaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1310943#solubility-of-1-methyl-1h-pyrazole-5-carbaldehyde-in-organic-solvents>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com